molecular formula C7H11NO3 B8353074 Methyl 7-Amino-3-oxa-5-heptynoate

Methyl 7-Amino-3-oxa-5-heptynoate

Cat. No. B8353074
M. Wt: 157.17 g/mol
InChI Key: XTUVVPROGMYSNQ-UHFFFAOYSA-N
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Patent
US04102888

Procedure details

Methyl 7-amino-3-oxa-5-heptynoate.hydrochloride (1.0 g., 5.0 millimole) is dissolved in water (25 ml.) providing a clear solution which is cooled to 10° C., treated with 5 N sodium hydroxide (1.2 ml., 6.0 millimole) and immediately extracted with chloroform (3 × 25 ml.). The combined organic extract is dried over magnesium sulfate and filtered. Evaporation (in vacuo at 40° C.) of the filtrate affords the title compound as a pale yellow oil (1.6 g., 100%).
Name
Methyl 7-amino-3-oxa-5-heptynoate.hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[C:5][CH2:6][O:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[OH-].[Na+]>O>[NH2:2][CH2:3][C:4]#[C:5][CH2:6][O:7][CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Methyl 7-amino-3-oxa-5-heptynoate.hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.NCC#CCOCC(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
providing a clear solution which
EXTRACTION
Type
EXTRACTION
Details
immediately extracted with chloroform (3 × 25 ml.)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation (in vacuo at 40° C.) of the filtrate

Outcomes

Product
Name
Type
product
Smiles
NCC#CCOCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 203.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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